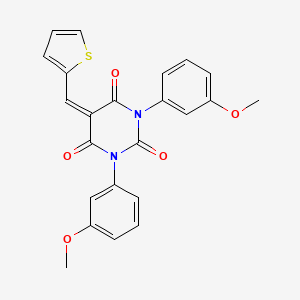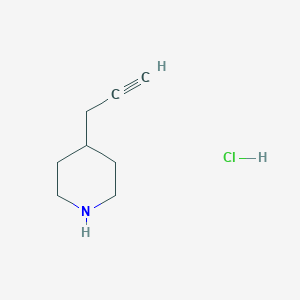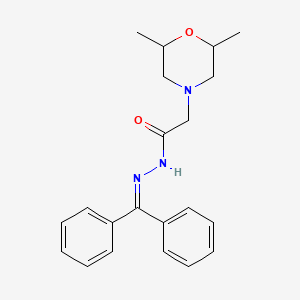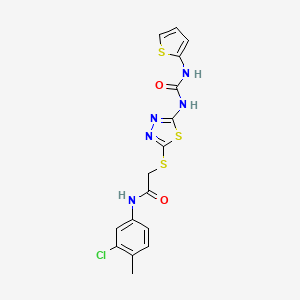![molecular formula C15H17N5O B3011859 N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-32-2](/img/structure/B3011859.png)
N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities. This class of compounds has been extensively studied for their pharmacological properties, including their role as adenosine receptor antagonists, kinase inhibitors, and antiplatelet agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions, including the use of microwave-accelerated synthesis techniques. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were prepared via a microwave-accelerated multi-step synthesis, starting from precursors like 3-amino-6-methoxybenzofuran-2-carbonitrile . Similarly, the synthesis of derivatives by reacting 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines has been reported, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives have been performed, providing insights into the molecular conformations and intermolecular interactions . Additionally, DFT studies have been used to analyze the electronic structure properties of these compounds, as seen in the study of a 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidines can be influenced by the choice of solvent, as demonstrated by solvent-controlled, site-selective N-alkylation reactions. For example, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane in different solvents resulted in selective N-methylation at different positions of the heterocycle . This highlights the importance of solvent effects on the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The introduction of various substituents can significantly affect their binding affinity and selectivity towards biological targets. For instance, the presence of acyl groups on the 7-amino group of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines was found to be crucial for efficient and selective binding at the human A3 adenosine receptor . Moreover, the introduction of a 2-methoxy group on benzopyrano[4,3-d]pyrimidin-5-amines resulted in compounds with antiplatelet and analgesic activities .
科学的研究の応用
Synthesis and Characterization
- A study focused on synthesizing and characterizing pyrazole derivatives, including compounds similar to the one . These compounds were analyzed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Their biological activities against breast cancer and microbes were also examined (Titi et al., 2020).
Anticancer and Anti-inflammatory Activities
- Research described a facile, regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs. These compounds were screened for their anti-inflammatory and anti-cancer activities, demonstrating promising results (Kaping et al., 2016).
Antagonists for Human A3 Adenosine Receptor
- Another study refined the structure of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. This research aimed at improving receptor-ligand recognition (Squarcialupi et al., 2016).
Cytotoxicity Studies
- Synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, focusing on their activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antifungal Effects
- A study evaluated the antifungal effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, including a compound with structural similarity to the chemical . The compounds showed effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Microwave-Assisted Synthesis and Anticancer Activity
- Efficient microwave-assisted synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of an anticancer agent, was conducted. They exhibited inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).
作用機序
Target of Action
The compound N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and immune response modulation .
Pharmacokinetics
These tests are crucial for determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activation of STAT proteins, resulting in changes in gene expression . This can lead to various cellular effects, such as reduced cell proliferation and modulation of immune responses .
将来の方向性
The future directions for research on “N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their anticancer properties . This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
特性
IUPAC Name |
N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-3-5-12(8-11)20-15-13(9-19-20)14(17-10-18-15)16-6-7-21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEVHFHDXYTLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)


![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)


